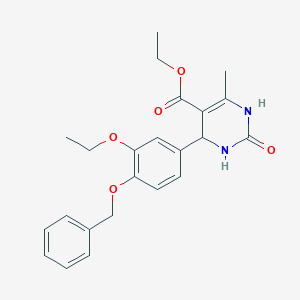

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a Biginelli three-component cyclocondensation reaction, utilizing SiCl4 as a catalyst to achieve good yields. The process is characterized by its efficiency and the compound's subsequent characterization through IR, 1 H NMR, 13 C NMR, LCMS, and elemental analysis, highlighting the molecule's complex structure and the effectiveness of the synthesis method (Mohan et al., 2014).

Molecular Structure Analysis

Crystallographic studies reveal the conformations and structural details of ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These investigations provide insight into the molecular geometry, which is crucial for understanding the compound's chemical behavior and potential interactions in various applications (Kurbanova et al., 2009).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, including acid-catalyzed cyclocondensation reactions, showcasing its reactivity and potential for further chemical modifications. The formation of hydrogen-bonded ribbons in its structure, as determined through X-ray diffraction, indicates its ability to participate in complex molecular assemblies, which could be leveraged in material science and drug design (Sarojini et al., 2015).

Physical Properties Analysis

The physical properties of ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various fields. These characteristics are determined through analytical techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR), providing valuable information for researchers and chemists working with this compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the compound's applications in synthetic chemistry and pharmaceuticals. Studies on its reactions with thiophenolates reveal insights into its behavior in nucleophilic substitution and ring expansion reactions, demonstrating its versatility and potential as a building block for more complex molecules (Fesenko et al., 2010).

Applications De Recherche Scientifique

Antioxidant and Radioprotective Activities

A novel study on this compound highlights its significant in vitro antioxidant activity, utilizing DPPH radical and hydroxyl radical scavenging assays. Furthermore, its in vivo radioprotection property was investigated through an experimental setup involving Drosophila melanogaster. The study found that pretreatment with the compound reduced oxidative stress in flies exposed to ionizing electron beam irradiation, showcasing its potential as a radioprotective agent (B. J. Mohan et al., 2014).

Pharmacological Investigations

Another study synthesized derivatives of this compound to explore their antihypertensive and anti-inflammatory activities. These derivatives were evaluated using various models, including the non-invasive tail-cuff method and carrageenan-induced rat paw edema. Some derivatives demonstrated comparable antihypertensive activity to nifedipine and moderate to significant anti-inflammatory effects, suggesting their potential for further pharmacological development (R. Chikhale et al., 2009).

Thermodynamic Properties

Research focused on the combustion energies and thermodynamic properties of esters related to this compound provided insight into their enthalpies of combustion, formation, and the enthalpies of fusion, vaporization, and sublimation. This study contributes to the understanding of the compound's physical and chemical properties, offering a basis for its potential application in various scientific and industrial processes (O. Klachko et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-28-19-13-17(11-12-18(19)30-14-16-9-7-6-8-10-16)21-20(22(26)29-5-2)15(3)24-23(27)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNMDMFXUSXNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)

![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)